Brepocitinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

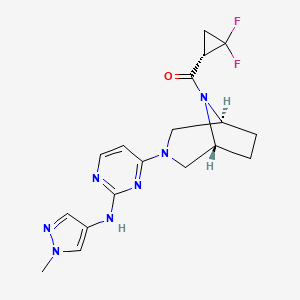

PF-06700841 is an oral, selective, dual inhibitor of tyrosine kinase 2 and Janus kinase 1. It targets the signaling of multiple cytokines, including interferon, interleukin-6, interleukin-12, interleukin-21, interleukin-22, and interleukin-23 . This compound has shown promise in the treatment of various inflammatory and autoimmune diseases, such as plaque psoriasis and psoriatic arthritis .

Preparation Methods

The synthetic routes and reaction conditions for PF-06700841 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a piperazinyl-pyrimidine structure . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .

Chemical Reactions Analysis

PF-06700841 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clinical Applications

Brepocitinib is being evaluated across multiple indications, primarily focusing on autoimmune diseases such as:

- Systemic Lupus Erythematosus (SLE) : A large Phase 2b study is underway to assess the efficacy and safety of oral this compound in patients with SLE. This study is designed to provide registrational data for potential approval .

- Dermatomyositis : A Phase 3 study (VALOR) is currently enrolling participants to evaluate the effectiveness of this compound in treating this rare inflammatory disease characterized by muscle weakness and skin rash .

- Psoriatic Arthritis : this compound has shown promising results in Phase 2 studies for psoriatic arthritis, demonstrating statistically significant improvements compared to placebo .

- Ulcerative Colitis : Ongoing studies are investigating this compound's effects on ulcerative colitis, with positive preliminary results reported .

Efficacy Outcomes

In clinical trials, this compound has demonstrated significant efficacy across various conditions:

- Atopic Dermatitis : In a Phase 2b trial, patients receiving topical this compound showed substantial reductions in the Eczema Area and Severity Index (EASI) scores compared to vehicle controls at week 6 .

- Plaque Psoriasis : Similar results have been observed in studies targeting plaque psoriasis, where this compound produced meaningful clinical improvements .

Safety Profile

This compound has been generally well-tolerated across multiple studies. The safety database includes over 1,000 subjects, with adverse events comparable to those seen with approved JAK inhibitors. Notably, no new safety signals have emerged during the trials, suggesting a favorable safety profile for long-term use .

Case Study: Systemic Lupus Erythematosus

In the ongoing Phase 2b study for SLE, participants are randomized to receive either this compound or placebo. The primary endpoint focuses on the reduction of disease activity as measured by the SLE Disease Activity Index (SLEDAI). Early results indicate that patients receiving this compound experience a more pronounced decrease in disease activity compared to those on placebo .

Case Study: Dermatomyositis

The VALOR trial aims to enroll approximately 225 participants globally. This double-blind study will compare three intervention groups receiving different doses of this compound against a placebo. The primary outcome will assess muscle strength improvement after 52 weeks of treatment .

Mechanism of Action

PF-06700841 exerts its effects by selectively inhibiting tyrosine kinase 2 and Janus kinase 1. These kinases are involved in the signaling pathways of multiple cytokines, which play a crucial role in the immune response and inflammation. By inhibiting these kinases, PF-06700841 reduces the activity of pro-inflammatory cytokines, leading to a decrease in inflammation and immune cell activation .

Comparison with Similar Compounds

PF-06700841 is unique in its dual inhibition of tyrosine kinase 2 and Janus kinase 1. Similar compounds include:

BMS-986165: A selective tyrosine kinase 2 inhibitor being tested in clinical trials for psoriasis.

PF-06826647: Another selective tyrosine kinase 2 inhibitor under investigation for moderate-to-severe psoriasis.

Brepocitinib: A potent tyrosine kinase 2 and Janus kinase 1 inhibitor evaluated for both oral and topical treatment of psoriasis.

PF-06700841 stands out due to its dual inhibition mechanism, which may provide additional efficacy while managing the risk of adverse effects associated with Janus kinase 2 inhibition .

Biological Activity

Brepocitinib is a novel oral medication that acts as a selective inhibitor of the tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) pathways. Its primary therapeutic focus lies in treating various autoimmune diseases, including dermatomyositis, psoriasis, psoriatic arthritis, Crohn's disease, and ulcerative colitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound selectively inhibits TYK2 and JAK1, which are critical in mediating the signaling pathways of several pro-inflammatory cytokines such as:

- Interferon-alpha (IFN-α)

- Interferon-gamma (IFN-γ)

- Interleukin-6 (IL-6)

- Interleukin-12 (IL-12)

- Interleukin-23 (IL-23)

The inhibition of these pathways reduces the signaling of cytokines implicated in the pathogenesis of autoimmune diseases, thus alleviating inflammation and related symptoms. This compound has shown IC50 values of approximately 22.7 nM for TYK2 and 16.8 nM for JAK1, indicating its potent inhibitory effects compared to other kinases such as JAK2 and JAK3 .

Clinical Efficacy

This compound has been evaluated in multiple Phase 2 clinical trials across various autoimmune conditions. Below is a summary of key findings from these studies:

Case Studies

- Dermatomyositis : In a recent study involving patients with dermatomyositis, this compound demonstrated significant reductions in serum levels of IL-6 and IFN-γ, correlating with clinical improvements in skin manifestations .

- Psoriasis : In a multicenter trial for psoriasis treatment, participants receiving this compound showed an average PASI score reduction of over 70% at week 12 compared to baseline, indicating robust efficacy .

Safety Profile

This compound has been generally well tolerated across various studies. The most common adverse events reported include mild to moderate infections and gastrointestinal disturbances. Serious adverse events were rare and included only a small percentage of participants experiencing infections . Importantly, no major cardiovascular events or deaths were reported during clinical trials.

Properties

CAS No. |

1883299-62-4 |

|---|---|

Molecular Formula |

C18H21F2N7O |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |

InChI |

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1 |

InChI Key |

BUWBRTXGQRBBHG-RUXDESIVSA-N |

SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

Isomeric SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Brepocitinib, PF-06700841 free base |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.